molecular formula C9H17NO2 B7862814 Tert-butyl 2-(cyclopropylamino)acetate

Tert-butyl 2-(cyclopropylamino)acetate

Cat. No.: B7862814
M. Wt: 171.24 g/mol
InChI Key: LGKPVZIVBPCRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(cyclopropylamino)acetate (CAS 78773-77-0) is a specialty organic compound with a molecular formula of C 10 H 19 NO 2 and a molecular weight of 185.26 g/mol . This molecule features both a cyclopropylamine group and a tert-butyl ester, making it a valuable protected intermediate in synthetic organic chemistry. The tert-butyl ester group is widely recognized for its utility as a protecting group for carboxylic acids, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions . The presence of the cyclopropylamine moiety is of significant interest in medicinal chemistry and drug discovery, as this structural element is found in a range of bioactive molecules and can influence a compound's metabolic stability and physicochemical properties. Researchers can utilize this compound as a key synthetic precursor, or building block, for the construction of more complex molecules, such as pharmaceuticals and agrochemicals. The primary value of this compound lies in its application in method development and the synthesis of novel chemical entities for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 2-(cyclopropylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-10-7-4-5-7/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKPVZIVBPCRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding of the compound to biological targets. The cyclopropylamino group may interact with enzymes or receptors, leading to biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS: 1909327-88-3)

  • Structure : Features a cyclopropylmethyl group and a hydrochloride salt.
  • Properties :
    • Molecular weight: 221.72 g/mol.
    • Purity: ≥95%, ensuring reliability in synthetic applications .
    • Applications: Widely used in drug development and material science due to its high purity and stability. The hydrochloride salt enhances solubility in polar solvents .

Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate (CAS: 1998216-45-7)

  • Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethylcyclopropyl substituent.
  • Properties: Molecular complexity: The Boc group protects the amine, making it useful in multi-step syntheses (e.g., peptide coupling) . Discontinued status: Limited commercial availability suggests challenges in synthesis or niche applications .
  • Key Difference : The Boc protection strategy contrasts with the free amine in the target compound, affecting reactivity in downstream reactions.

Ethyl amino(4-tert-butylphenyl)cyclopropylacetate (CAS: 5099-55-8)

  • Structure : Contains a 4-tert-butylphenyl group attached to the cyclopropane ring.
  • Electronic effects: The electron-donating tert-butyl group on the phenyl ring may stabilize charge interactions in catalytic systems .
  • Key Difference : The aromatic substituent differentiates it from aliphatic cyclopropyl derivatives, impacting both chemical and biological behavior.

Ethyl 2-(cyclopropylamino)acetate (CAS: N/A)

  • Structure : Simplest analog, with an ethyl ester and unsubstituted cyclopropylamine.
  • Properties: Molecular formula: C₇H₁₃NO₂. Reactivity: The ethyl ester is more prone to hydrolysis than tert-butyl esters, limiting its utility in long-term applications . Applications: Primarily used as a precursor in small-molecule synthesis due to its straightforward structure .
  • Key Difference : Lack of steric protection (tert-butyl) and functional diversity reduces its versatility compared to the target compound.

Comparative Analysis Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Stability Applications
Tert-butyl 2-(cyclopropylamino)acetate ~185 (estimated) tert-butyl ester, cyclopropylamine High Pharmaceuticals, agrochemicals
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate HCl 221.72 cyclopropylmethyl, HCl salt Very High Drug development, material science
Ethyl Boc-protected hydroxymethyl derivative N/A Boc group, hydroxymethylcyclopropyl Moderate Peptide synthesis (discontinued)
Ethyl amino(4-tert-butylphenyl)cyclopropylacetate N/A 4-tert-butylphenyl, cyclopropane High Catalysis, lipophilic drug design
Ethyl 2-(cyclopropylamino)acetate 157.18 ethyl ester, cyclopropylamine Low Small-molecule precursors

Research Findings and Implications

  • Pharmaceutical Relevance : Compounds with tert-butyl esters (e.g., CAS 1909327-88-3) demonstrate superior stability in drug formulations compared to ethyl esters .
  • Synthetic Utility : Boc-protected derivatives (e.g., CAS 1998216-45-7) are critical in controlled amine functionalization but face scalability challenges .
  • Material Science : Cyclopropyl-containing compounds enhance polymer rigidity and thermal stability, with aromatic variants (e.g., CAS 5099-55-8) offering tailored electronic properties .

Biological Activity

Tert-butyl 2-(cyclopropylamino)acetate (CAS No. 78773-38-3) is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a cyclopropylamino moiety. This combination imparts distinct chemical reactivity and biological properties compared to similar compounds.

PropertyValue
Molecular FormulaC11_{11}H19_{19}N O2_{2}
Molecular Weight199.28 g/mol
CAS Number78773-38-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a substrate for various enzymes, leading to the formation of active metabolites that can influence biochemical pathways. These metabolites may interact with cellular components, thereby modulating physiological processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating potent activity compared to standard antibiotics.
  • Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM, suggesting its potential as a lead compound for further development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
Tert-butyl acetateLacks cyclopropylamino moietyLimited biological activity
CyclopropylamineLacks ester functionalityModerate activity
Tert-butyl cyclopropylglycinateSimilar structure but different functional groupsNotable antimicrobial activity

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, tert-butyl bromoacetate is reacted with cyclopropylamine in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A base like triethylamine (TEA) or potassium carbonate (K₂CO₃) neutralizes the generated hydrogen bromide (HBr), driving the reaction to completion. The reaction proceeds via an SN2 mechanism, where cyclopropylamine attacks the electrophilic alpha-carbon, displacing bromide.

tert-butyl bromoacetate+cyclopropylaminebasetert-butyl 2-(cyclopropylamino)acetate+HBr\text{tert-butyl bromoacetate} + \text{cyclopropylamine} \xrightarrow{\text{base}} \text{tert-butyl 2-(cyclopropylamino)acetate} + \text{HBr}

Optimization and Yield

Key parameters include stoichiometry, temperature, and solvent choice. Excess cyclopropylamine (1.5–2.0 equivalents) ensures complete conversion, while temperatures of 25–50°C prevent side reactions like elimination. Yields typically range from 75% to 85%, with purification via column chromatography (neutral alumina, ethyl acetate/petroleum ether).

Anhydride-Mediated Amidation Followed by Esterification

This two-step approach, inspired by methodologies in peptide synthesis, involves forming a reactive anhydride intermediate from glycolic acid derivatives, followed by amidation and esterification.

Anhydride Formation

Glycolic acid is treated with phosgene or thionyl chloride (SOCl₂) in the presence of imidazole to generate a cyclic anhydride. For example, reaction with phosgene in THF at 0–25°C produces a six-membered anhydride:

Glycolic acid+phosgenecyclic anhydride+HCl\text{Glycolic acid} + \text{phosgene} \rightarrow \text{cyclic anhydride} + \text{HCl}

Amidation and Esterification

The anhydride reacts with cyclopropylamine to form 2-(cyclopropylamino)acetic acid, which is subsequently esterified with tert-butanol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). Fischer esterification at reflux (80–100°C) achieves yields of 70–75%, though prolonged heating risks decomposition.

Mesylation/Substitution of Tert-Butyl Glycolate

Activation of the hydroxyl group in tert-butyl glycolate via mesylation enables nucleophilic substitution with cyclopropylamine.

Mesylation Protocol

Tert-butyl glycolate is treated with methanesulfonyl chloride (MsCl) in DCM, catalyzed by a base like pyridine. The mesyl group enhances the leaving capacity of the hydroxyl oxygen:

tert-butyl glycolate+MsClpyridinetert-butyl 2-mesyloxyacetate+HCl\text{tert-butyl glycolate} + \text{MsCl} \xrightarrow{\text{pyridine}} \text{tert-butyl 2-mesyloxyacetate} + \text{HCl}

Substitution with Cyclopropylamine

The mesylated intermediate reacts with cyclopropylamine in DMF or acetonitrile at 50–60°C. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis. Yields of 78–82% are reported after purification via distillation or crystallization.

Comparative Analysis of Methods

Method Starting Material Reagents/Conditions Yield Scalability
Nucleophilic Substitutiontert-Butyl bromoacetateCyclopropylamine, TEA/K₂CO₃, THF/DCM, 25–50°C75–85%High
Anhydride-MediatedGlycolic acidPhosgene/SOCl₂, cyclopropylamine, H₂SO₄, reflux70–75%Moderate
Mesylation/Substitutiontert-Butyl glycolateMsCl, pyridine, cyclopropylamine, DMF, 50–60°C78–82%Moderate

Key Observations:

  • Nucleophilic substitution offers the highest yield and scalability, making it preferable for industrial applications.

  • Anhydride-mediated routes require stringent safety measures due to phosgene’s toxicity but provide a versatile intermediate for derivative synthesis.

  • Mesylation/substitution balances ease of purification with moderate scalability, though mesyl chloride’s corrosivity demands specialized equipment.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

In nucleophilic substitution, THF recovery via distillation reduces costs, while immobilized base catalysts (e.g., polymer-supported TEA) enhance reusability.

Byproduct Management

Bromide salts from Method 1 require neutralization and disposal, whereas anhydride methods generate HCl, necessitating scrubbers. Mesylation produces methanesulfonic acid, which can be repurposed in other processes.

Emerging Methodologies

Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification of 2-(cyclopropylamino)acetic acid with tert-butanol. Candida antarctica lipase B (CAL-B) in ionic liquids achieves 65–70% conversion at 40°C, though industrial adoption remains limited.

Flow Chemistry

Microreactor systems for Method 1 improve heat transfer and reduce reaction times (2–4 hours vs. 12–24 hours batch). Continuous processing enhances yield consistency and safety .

Q & A

Q. How can contradictions in biological activity data (e.g., enzyme inhibition) be resolved?

  • Methodological Answer :
  • Assay standardization : Replicate studies under identical pH, temperature, and co-solvent conditions (e.g., DMSO ≤1%).
  • Orthogonal assays : Validate IC₅₀ values using fluorescence polarization and surface plasmon resonance (SPR).
  • Metabolite screening : LC-MS identifies degradation products that may interfere with activity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.